molecular formula C24H17BrN2O3 B5915573 2-bromo-N-{2-(2-furyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide

2-bromo-N-{2-(2-furyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide

Cat. No. B5915573
M. Wt: 461.3 g/mol
InChI Key: WNKCCDCWTHSUTP-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-{2-(2-furyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide, also known as FN-1501, is a chemical compound that has been the subject of scientific research for its potential use in treating various diseases.

Mechanism of Action

2-bromo-N-{2-(2-furyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide exerts its effects by inhibiting the activity of various enzymes and signaling pathways. In cancer cells, this compound inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In addition, this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and chromatin remodeling. Inflammatory cytokine production is inhibited by this compound through the inhibition of the NF-κB signaling pathway. This compound also inhibits the aggregation of amyloid-beta peptides by binding to the peptides and preventing their aggregation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and suppresses cell proliferation. In addition, this compound inhibits the migration and invasion of cancer cells. Inflammatory cytokine production is inhibited by this compound, leading to a reduction in inflammation. This compound also reduces the aggregation of amyloid-beta peptides, which is thought to be involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-bromo-N-{2-(2-furyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide has several advantages for lab experiments, including its ability to inhibit various enzymes and signaling pathways involved in disease development. However, there are also limitations to using this compound in lab experiments. For example, this compound may have off-target effects, and its efficacy may vary depending on the specific disease being studied.

Future Directions

There are several future directions for the study of 2-bromo-N-{2-(2-furyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide. One potential direction is to further investigate its potential use in treating various types of cancer. Another direction is to study its potential use in treating other inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different diseases. Finally, the development of more potent and selective analogs of this compound may lead to the development of more effective treatments for various diseases.

Synthesis Methods

2-bromo-N-{2-(2-furyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-bromo-4'-methoxyacetophenone with 2-furancarboxaldehyde in the presence of potassium carbonate to form 2-(2-furyl)-1-(2-methoxyphenyl)ethanone. This intermediate is then reacted with 1-naphthylamine in the presence of acetic anhydride to form 2-(2-furyl)-1-[(1-naphthylamino)carbonyl]vinyl)benzamide, which is the final product.

Scientific Research Applications

2-bromo-N-{2-(2-furyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, this compound has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides.

properties

IUPAC Name

2-bromo-N-[(E)-1-(furan-2-yl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN2O3/c25-20-12-4-3-11-19(20)23(28)27-22(15-17-9-6-14-30-17)24(29)26-21-13-5-8-16-7-1-2-10-18(16)21/h1-15H,(H,26,29)(H,27,28)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKCCDCWTHSUTP-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=CC=CO3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C(=C\C3=CC=CO3)/NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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